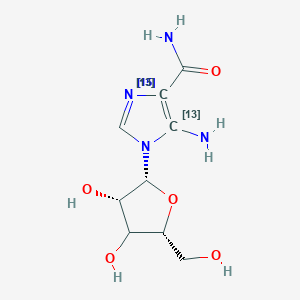

Aicar-13C2,15N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aicar-13C2,15N, auch bekannt als Acadesin-13C2,15N oder AICA-Ribosid-13C2,15N, ist eine mit Kohlenstoff-13 und Stickstoff-15-Isotopen markierte Verbindung. Es ist ein Adenosin-Analogon und ein Aktivator der Adenosinmonophosphat-aktivierten Proteinkinase (AMPK). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Stoffwechselprozesse, Glukose- und Lipidstoffwechsel sowie die Regulation von Entzündungen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung stabiler Isotope von Kohlenstoff-13 und Stickstoff-15 in das Aicar-Molekül. Der Prozess beginnt typischerweise mit der Synthese von markierten Vorläufern, die dann einer Reihe von chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und die Verwendung spezifischer Katalysatoren, um die Einarbeitung der Isotope zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung, um die Isotope zu handhaben und ihre präzise Einarbeitung in die Verbindung zu gewährleisten. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und die Isotopenmarkierung des Endprodukts zu verifizieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aicar-13C2,15N involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the Aicar molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the compound. Quality control measures are implemented to verify the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Aicar-13C2,15N unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um andere Derivate zu ergeben.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ausgetauscht werden

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene Metaboliten ergeben, während die Reduktion und Substitution verschiedene Derivate von this compound erzeugen können .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Role in Energy Metabolism:

Aicar-13C2,15N is utilized to study energy metabolism through its activation of AMP-activated protein kinase (AMPK). Research indicates that AICAR enhances glucose uptake and promotes fatty acid oxidation, making it a valuable tool for investigating metabolic disorders such as obesity and diabetes .

Isotope Tracing:

The incorporation of stable isotopes allows researchers to trace metabolic pathways with precision. For instance, studies have shown that this compound can be used to track the synthesis of purine nucleotides and assess the dynamics of cellular metabolism under different physiological conditions . The ability to monitor these pathways provides insights into cellular responses to various stimuli, including exercise and nutritional changes.

Imaging Techniques

Magnetic Resonance Imaging (MRI):

this compound has been integrated into advanced imaging techniques such as hyperpolarized carbon-13 magnetic resonance imaging. This method enhances the visibility of metabolic processes in vivo, allowing for real-time monitoring of tissue metabolism. For example, studies demonstrate that hyperpolarized carbon-13 compounds can be used to visualize brain tumors and assess their metabolic characteristics .

Potential for Clinical Applications:

The application of this compound in MRI could lead to improved diagnostic capabilities in clinical settings. By providing a non-invasive means to evaluate metabolic activity in tissues, it holds promise for early detection of diseases such as cancer and neurodegenerative disorders.

Therapeutic Uses

Doping Control in Sports:

Aicar has been recognized as a performance-enhancing substance due to its effects on endurance and muscle metabolism. Consequently, this compound is employed in doping control studies to detect its presence in athletes' urine and plasma samples. The World Anti-Doping Agency (WADA) monitors its use due to its significant impact on athletic performance .

Research on Muscle Fiber Composition:

Studies have shown that chronic administration of AICAR alters muscle fiber composition by decreasing type IIB fibers while increasing type IIX fibers. This shift is associated with enhanced glycolytic and oxidative enzyme activities, indicating its potential for therapeutic applications in muscle-wasting conditions .

Case Studies and Research Findings

Wirkmechanismus

Aicar-13C2,15N exerts its effects by activating adenosine monophosphate-activated protein kinase (AMPK). This activation leads to the regulation of glucose and lipid metabolism, inhibition of proinflammatory cytokines, and suppression of inducible nitric oxide synthase (iNOS) production. The compound also inhibits autophagy, Yes-associated protein (YAP), and mitophagy, contributing to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aicar (Acadesin): Die unmarkierte Version von Aicar-13C2,15N, die für ähnliche Forschungszwecke verwendet wird.

AICA-Ribosid: Ein weiteres Analogon von Adenosin mit ähnlichen biologischen Aktivitäten.

Metformin: Ein bekannter AMPK-Aktivator, der zur Behandlung von Diabetes eingesetzt wird

Einzigartigkeit

This compound ist aufgrund seiner Isotopenmarkierung einzigartig, die eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien ermöglicht. Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung und liefert Erkenntnisse, die mit unmarkierten Verbindungen nicht möglich sind .

Eigenschaften

Molekularformel |

C9H14N4O5 |

|---|---|

Molekulargewicht |

261.21 g/mol |

IUPAC-Name |

5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5-13C2,315N)imidazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1/i4+1,7+1,12+1 |

InChI-Schlüssel |

RTRQQBHATOEIAF-OJSSWAJASA-N |

Isomerische SMILES |

C1=[15N][13C](=[13C](N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N |

Kanonische SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.